Oleylamine

Catalog No.
S623957
CAS No.
112-90-3
M.F
C18H37N
M. Wt
267.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleylamine

CAS Number

112-90-3

Product Name

Oleylamine

IUPAC Name

(Z)-octadec-9-en-1-amine

Molecular Formula

C18H37N

Molecular Weight

267.5 g/mol

InChI

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9-

InChI Key

QGLWBTPVKHMVHM-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCN

Synonyms

1-octadeceneamine hydrofluoride, 9-octadecen-1-amine, AmF 355, amine fluoride 335, n-cis-9-octadecenylamine, oleamine, oleoylamine, oleylamine, oleylamine acetate, oleylamine acetate, (Z)-isomer, oleylamine hydrochloride, (Z)-isomer, oleylamine hydrofluoride, oleylamine hydrofluoride, (Z)-isomer, oleylamine phosphate (1:1), oleylamine phosphate (1:1), (Z)-isomer, oleylamine, (E)-isomer, oleylamine, (Z)-isomer

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN

The exact mass of the compound Oleylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66461. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

Oleylamine (CAS: 112-90-3) is a long-chain primary aliphatic amine featuring an 18-carbon backbone with a cis-double bond at the 9th position. In advanced materials procurement, it is highly valued as a trifunctional reagent: serving simultaneously as a high-boiling solvent (boiling point ~350 °C), a steric capping agent, and a mild reducing agent[1]. Unlike shorter-chain amines or pure hydrocarbon solvents, oleylamine coordinates directly with transition metal precursors to form metastable complexes that decompose at controlled temperatures, enabling the scalable, single-phase synthesis of monodisperse metallic, metal-oxide, and semiconductor nanoparticles [1]. Its amphiphilic nature and specific degree of unsaturation make it a foundational material in modern nanomanufacturing and formulation chemistry.

Substituting oleylamine with its saturated analog, octadecylamine (ODAm), or shorter-chain amines fundamentally alters both processability and reaction kinetics. From a handling perspective, the lack of a cis-double bond in ODAm results in a solid material at room temperature, requiring continuous heating for pumping and mixing, whereas oleylamine remains a processable liquid [1]. Chemically, the pi-electrons of the cis-double bond interact with metal centers, stabilizing intermediate precursor complexes (such as AuCl-amine complexes) much more effectively than saturated alkylamines [2]. Replacing oleylamine with standard reducing agents like 1,2-hexadecanediol also fails to replicate its dual-functionality, forcing chemists to use complex multicomponent solvent/surfactant mixtures that are harder to scale and reproduce [3].

Room-Temperature Processability and Material Handling

The cis-9 double bond in oleylamine significantly disrupts crystalline packing compared to saturated aliphatic chains. Differential scanning calorimetry (DSC) and physical property data show that pure oleylamine is a liquid at room temperature with a melting point ranging from -5 °C to 26 °C depending on isomeric purity, whereas its saturated analog, octadecylamine, is a solid with a melting point of ~53 °C [1]. This difference eliminates the need for heated transfer lines and heated mixing vessels during ambient-temperature precursor formulation.

Evidence DimensionMelting Point / State of Matter
Target Compound DataOleylamine: Liquid at room temperature (Tm = -5 °C to 26 °C)
Comparator Or BaselineOctadecylamine: Solid at room temperature (Tm = ~53 °C)
Quantified Difference>25 °C reduction in melting point
ConditionsAmbient pressure, standard storage and transfer conditions

Liquid-state processability at room temperature drastically reduces energy costs and engineering complexity in scaled-up chemical manufacturing and continuous-flow synthesis.

Nanoparticle Size Control via Precursor Complex Stability

In the synthesis of gold nanoparticles from AuCl precursors, oleylamine forms a highly stable[AuCl(oleylamine)] coordination complex prior to thermal decomposition. When the saturated analog octadecylamine is substituted under identical conditions, the resulting [AuCl(octadecylamine)] complex exhibits significantly lower stability[1]. This premature decomposition in the octadecylamine system leads to rapid, uncontrolled nucleation, resulting in much larger nanoparticles with broad size distributions, whereas oleylamine yields tightly controlled, monodisperse nanoparticles [1].

Evidence DimensionNanoparticle Size and Polydispersity
Target Compound DataOleylamine: Yields monodisperse nanoparticles via stable intermediate complex
Comparator Or BaselineOctadecylamine: Yields significantly larger, polydisperse nanoparticles
Quantified DifferenceSubstantial increase in particle size and loss of monodispersity when substituting OAm with ODAm
ConditionsThermolysis of AuCl-amine complexes in chloroform

Procurement of oleylamine is strictly required over saturated analogs when tight dimensional tolerances are necessary for optical or catalytic nanomaterials.

Reductive Strength and Reaction Simplification in Metal Oxide Synthesis

Traditional synthesis of monodisperse Fe3O4 nanoparticles relies on 1,2-hexadecanediol as a reducing agent alongside separate surfactants and solvents. Studies demonstrate that oleylamine acts as a stronger and more efficient reducing agent for the thermal decomposition of Fe(acac)3 than 1,2-hexadecanediol[1]. By utilizing an excess of oleylamine in benzyl ether, the synthetic protocol is simplified from a four-component system to a two-component system, achieving tunable nanoparticle sizes (7 to 100 nm) simply by altering the oleylamine-to-solvent ratio [1].

Evidence DimensionReductive Environment and Component Count
Target Compound DataOleylamine: Acts as both solvent/stabilizer and primary reducing agent (2-component system)
Comparator Or Baseline1,2-hexadecanediol: Requires additional capping agents and solvents (4-component system)
Quantified DifferenceElimination of 2 distinct chemical inputs while maintaining or exceeding reductive efficacy
ConditionsThermal decomposition of Fe(acac)3 at 300 °C

Consolidating the reducing agent, solvent, and surfactant into a single procureable chemical streamlines supply chains and reduces batch-to-batch variability.

Purity-Dependent Precursor Solubility for Chalcogenide Synthesis

The commercial grade of oleylamine significantly impacts its performance as a solvent for heavy metal halides. While 70% technical grade oleylamine often contains trans-isomers (elaidylamine) and saturated amines that can cause turbidity, highly purified oleylamine (>98%) allows for the complete dissolution of anhydrous PbCl2, PbBr2, and PbI2[1]. At a 0.12 mole fraction, PbBr2 forms a completely clear and colorless solution in purified oleylamine at 100 °C, which remains stable for over 72 hours, a critical requirement for reproducible perovskite and PbS quantum dot synthesis [1].

Evidence DimensionMetal Halide Solubility and Solution Stability
Target Compound DataPurified Oleylamine (>98%): Forms clear, stable solutions with PbBr2 for >72 hours
Comparator Or BaselineTechnical Grade Oleylamine (~70%): Prone to forming white suspensions and undissolved precipitates
Quantified DifferenceComplete optical clarity and extended stability (>72h) vs. immediate suspension
Conditions0.12 mole fraction PbBr2 heated to 100 °C in a glovebox

Buyers manufacturing quantum dots or perovskites must procure high-purity oleylamine to prevent precursor precipitation and ensure optical-grade reproducibility.

Single-Pot Thermal Decomposition of Magnetic Nanoparticles

Oleylamine is the optimal choice for the large-scale synthesis of monodisperse Fe3O4 and CoFe2O4 nanoparticles. Its dual role as a high-boiling solvent and a strong reducing agent eliminates the need for secondary diol reductants, simplifying the reaction mixture and improving batch-to-batch consistency during the thermal decomposition of metal acetylacetonates at 300 °C [1].

Shape-Controlled Synthesis of Noble Metal Nanostructures

For the production of gold, platinum, and palladium nanoparticles, oleylamine is prioritized over saturated amines. Its ability to form stable coordination complexes and selectively bind to specific crystallographic facets enables precise control over nanoparticle size and the formation of anisotropic shapes, which are critical for advanced catalytic applications [2].

Precursor Formulation for Quantum Dots and Perovskites

High-purity oleylamine is a critical procurement item for the synthesis of PbS quantum dots and lead halide perovskites. It acts as an anhydrous, stable solvent that fully dissolves heavy metal halides into clear solutions without the precipitation issues caused by the trans-isomer and saturated amine impurities found in lower-grade technical mixtures[3].

Physical Description

Liquid
Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline]

XLogP3

7.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

267.292600184 g/mol

Monoisotopic Mass

267.292600184 g/mol

Heavy Atom Count

19

Melting Point

246.0 °C

UNII

ZDQ1JWQ8DT

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

EXPTL USE: THE ELECTROPHORETIC MOBILITY OF NORMAL & TUMOR CELLS, IRRADIATED & RADIOSENSITIZED IN VIVO WITH OLEYLAMINE (OA), WAS INVESTIGATED. LIVER PARENCHYMAL CELLS & SPLEEN LYMPHOCYTES, AS WELL AS EHRLICH ASCITES TUMOR CELLS & CELLS FROM SEVERAL SOLID TUMORS, WERE USED. THE RESULTS SUGGEST THAT RADIOSENSITIZATION WITH OLEYLAMINE INDUCES AN ALTERATION OF THE CELL SURFACE STRUCTURE.
EXPTL USE: OLEYLAMINE PROMOTED THE FUSION OF MOUSE A9 FIBROBLASTS TO FORM POLYNUCLEATE HOMOKARYONS. THE COMPD WAS MORE EFFECTIVE WITH CELLS IN MONOLAYER CULTURES THAN WITH CELLS IN SUSPENSION. ALTHOUGH THE ADMIN OF OLEYLAMINE IN LIPID DROPLETS WAS LESS FUSOGENIC THAN WHEN GIVEN ALONE, IT WAS MUCH LESS TOXIC TO THE FIBROBLASTS. THUS, OLEYLAMINE IN LIPID DROPLETS MAY BE THE MOST USEFUL FORM FOR INTERSPECIFIC HYBRIDIZATION EXPERIMENTS.

Vapor Pressure

0.0001 [mmHg]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

1838-19-3
112-90-3
10460-00-1

Wikipedia

Oleamine

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

HYDROGENATION OF (Z)-9-OCTADECENENITRILE IN THE PRESENCE OF AMMONIA & A RANEY NICKEL CATALYST

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
9-Octadecen-1-amine, (9Z)-: ACTIVE
9-Octadecen-1-amine: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types